Ethyl 4-bromo-2-cyano-5-hydroxybenzoate

Description

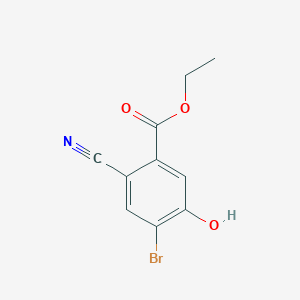

Ethyl 4-bromo-2-cyano-5-hydroxybenzoate is a substituted benzoate ester characterized by a bromine atom at position 4, a cyano group at position 2, and a hydroxyl group at position 5 of the aromatic ring. The ethyl ester moiety enhances lipophilicity, while the hydroxyl group introduces hydrogen-bonding capacity, making it distinct from simpler benzoate derivatives.

Properties

IUPAC Name |

ethyl 4-bromo-2-cyano-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO3/c1-2-15-10(14)7-4-9(13)8(11)3-6(7)5-12/h3-4,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTNQLSTGDAKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C#N)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Detailed Analysis of Structural and Functional Impacts

Positional Isomerism and Reactivity The target compound (4-bromo-2-cyano-5-hydroxybenzoate) differs from Ethyl 2-bromo-4-cyano-5-formylbenzoate in substituent positions (Br at C4 vs. C2) and functional groups (OH vs. CHO at C5). The hydroxyl group enhances hydrogen-bonding interactions, improving solubility in polar solvents (e.g., water or ethanol), whereas the formyl group in increases electrophilicity, favoring reactions like nucleophilic additions .

Electronic Effects The cyano group (electron-withdrawing) at C2 in the target compound deactivates the aromatic ring, directing electrophilic substitutions to the meta position. In contrast, Ethyl 2-(4-cyanophenyl)-2-oxoacetate features a ketone and cyano group, which may stabilize enolate intermediates, enabling use in condensation reactions .

Bioactivity Considerations The hydroxyl group in the target compound could enhance bioactivity by interacting with biological targets (e.g., enzymes or receptors), similar to ethyl acetate-extracted bioactive compounds in clove and black pepper . In contrast, Ethyl 2-(bromomethyl)benzoate , lacking polar groups, is more suited for non-polar applications like polymer crosslinking.

Synthetic Utility

- The bromine atom in the target compound allows for Suzuki or Ullmann coupling reactions, while the bromomethyl group in facilitates alkylation. The formyl group in is pivotal for constructing heterocycles (e.g., imidazoles or pyridines) via cyclocondensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.